N'~3~-[(Z)-1-(2,3-DIMETHOXYPHENYL)METHYLIDENE]-2-OXO-4-PHENYL-3-PYRROLIDINECARBOHYDRAZIDE
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Overview
Description
N’~3~-[(Z)-1-(2,3-DIMETHOXYPHENYL)METHYLIDENE]-2-OXO-4-PHENYL-3-PYRROLIDINECARBOHYDRAZIDE is a Schiff base hydrazone compound Schiff bases are characterized by the presence of a functional group that contains a nitrogen atom connected to a carbon atom via a double bond
Preparation Methods
The synthesis of N’~3~-[(Z)-1-(2,3-DIMETHOXYPHENYL)METHYLIDENE]-2-OXO-4-PHENYL-3-PYRROLIDINECARBOHYDRAZIDE typically involves the reaction of substituted hydrazines or hydrazides with aldehydes or ketones. The reaction is usually carried out in solvents such as ethanol, methanol, tetrahydrofuran, butanol, or glacial acetic acid . The specific reaction conditions, including temperature and reaction time, can vary depending on the desired yield and purity of the product.
Chemical Reactions Analysis
N’~3~-[(Z)-1-(2,3-DIMETHOXYPHENYL)METHYLIDENE]-2-OXO-4-PHENYL-3-PYRROLIDINECARBOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common reagents and conditions used in these reactions include solvents like ethanol and methanol, catalysts such as glacial acetic acid, and specific temperatures and reaction times to optimize the yield and purity of the products .
Scientific Research Applications
N’~3~-[(Z)-1-(2,3-DIMETHOXYPHENYL)METHYLIDENE]-2-OXO-4-PHENYL-3-PYRROLIDINECARBOHYDRAZIDE has several scientific research applications:
Chemistry: It is used in the synthesis of coordination compounds and as a ligand in metal complexation studies.
Medicine: It is investigated for its pharmacological properties, including potential use as an enzyme inhibitor and in drug development.
Mechanism of Action
The mechanism of action of N’~3~-[(Z)-1-(2,3-DIMETHOXYPHENYL)METHYLIDENE]-2-OXO-4-PHENYL-3-PYRROLIDINECARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound can form stable complexes with transition metal ions, which can influence various biochemical processes. The azomethine group (–NHN=CH–) in the compound plays a crucial role in its reactivity and interaction with biological molecules .
Comparison with Similar Compounds
N’~3~-[(Z)-1-(2,3-DIMETHOXYPHENYL)METHYLIDENE]-2-OXO-4-PHENYL-3-PYRROLIDINECARBOHYDRAZIDE can be compared with other Schiff base hydrazones, such as:
- N’~3~-[(E)-1-(2,5-DIMETHOXYPHENYL)METHYLIDENE]-BIPHENYL-4-CARBOHYDRAZIDE
- N’~3~-[(E)-1-(4-FLUOROPHENYL)METHYLIDENE]-BIPHENYL-4-CARBOHYDRAZIDE
These compounds share similar structural features but differ in their substituents, which can influence their chemical reactivity and applications.
Properties
IUPAC Name |
N-[(Z)-(2,3-dimethoxyphenyl)methylideneamino]-2-oxo-4-phenylpyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4/c1-26-16-10-6-9-14(18(16)27-2)11-22-23-20(25)17-15(12-21-19(17)24)13-7-4-3-5-8-13/h3-11,15,17H,12H2,1-2H3,(H,21,24)(H,23,25)/b22-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKEKFCLOIDMSSV-JJFYIABZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C=NNC(=O)C2C(CNC2=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1OC)/C=N\NC(=O)C2C(CNC2=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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